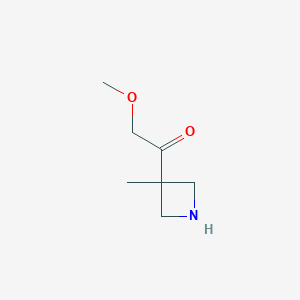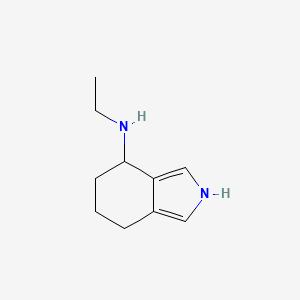
N-ethyl-4,5,6,7-tetrahydro-2H-isoindol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-4,5,6,7-tetrahydro-2H-isoindol-4-amine: is an organic compound with the molecular formula C₁₀H₁₆N₂ It is a derivative of isoindoline, characterized by the presence of an ethyl group attached to the nitrogen atom and a tetrahydroisoindole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-4,5,6,7-tetrahydro-2H-isoindol-4-amine typically involves the reaction of 4,5,6,7-tetrahydroisoindole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. The industrial synthesis often employs advanced techniques such as flow chemistry and automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-ethyl-4,5,6,7-tetrahydro-2H-isoindol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-ethyl-4,5,6,7-tetrahydro-2H-isoindol-4-one.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-4,5,6,7-tetrahydro-2H-isoindol-4-one, while substitution reactions can produce a variety of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N-ethyl-4,5,6,7-tetrahydro-2H-isoindol-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of N-ethyl-4,5,6,7-tetrahydro-2H-isoindol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to a range of biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound.
Comparison with Similar Compounds
- N-methyl-4,5,6,7-tetrahydro-2H-isoindol-4-amine
- N-ethyl-4,5,6,7-tetrahydro-2H-isoindol-4-one
- 2-ethyl-N-methyl-4,5,6,7-tetrahydro-2H-isoindol-4-amine
Comparison: N-ethyl-4,5,6,7-tetrahydro-2H-isoindol-4-amine is unique due to the presence of the ethyl group attached to the nitrogen atom, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct entity in scientific research.
Properties
Molecular Formula |
C10H16N2 |
|---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
N-ethyl-4,5,6,7-tetrahydro-2H-isoindol-4-amine |
InChI |
InChI=1S/C10H16N2/c1-2-12-10-5-3-4-8-6-11-7-9(8)10/h6-7,10-12H,2-5H2,1H3 |
InChI Key |
OSZXQKWGDHLWHA-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1CCCC2=CNC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


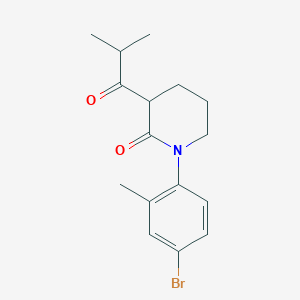
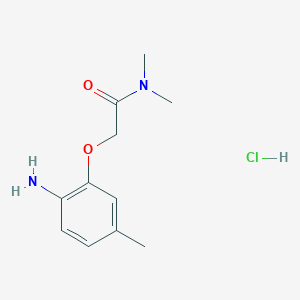
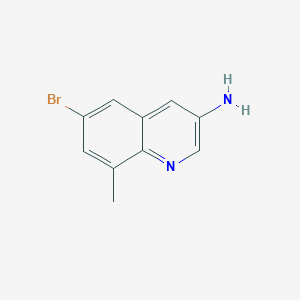
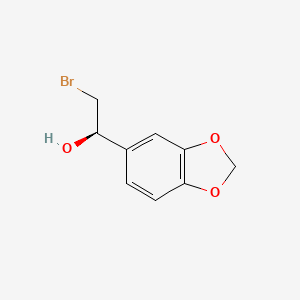
![[(2,2-Dimethylcyclopropyl)methyl]hydrazine](/img/structure/B13210965.png)
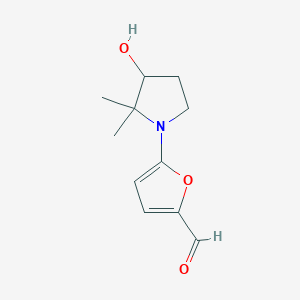

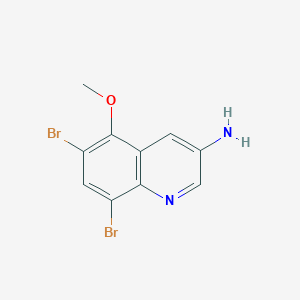
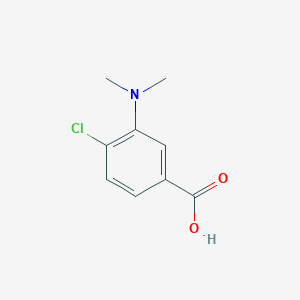

![6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid](/img/structure/B13210998.png)
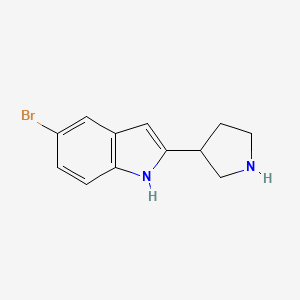
![1-[(tert-Butoxy)carbonyl]-4-methyl-1H-indole-2-carboxylic acid](/img/structure/B13211013.png)
